molecular formula C6H4F3NO2S B171247 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 117724-63-7

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B171247
M. Wt: 211.16 g/mol
InChI Key: REKJPVUFKQYMHW-UHFFFAOYSA-N
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Description

“2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid” is a thiazole derivative that can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .

Scientific Research Applications

Synthetic Process and Chemical Reactions 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid, utilized as a primary material in various synthetic processes, is a key intermediate in the production of novel fungicides like thifuzamide. The synthesis involves cyclization, hydrolysis, and reactions with compounds like thionyl chloride and 2,6-dibromo-4-trifluoromethoxy aniline, resulting in yields above 55.4% (Liu An-chang, 2012). Additionally, its reaction with thiosemicarbazide leads to the creation of compounds with fungicidal activities, showcasing its versatility in chemical syntheses (Zhang Ku, 2014).

Design and Synthesis of Heterocyclic Compounds The compound plays a significant role in the design and synthesis of constrained heterocyclic γ-amino acids, which are crucial for mimicking the secondary structures of proteins like helices and β-sheets. The synthesis process offers a highly flexible method for introducing various lateral chains, broadening its applications in drug design and molecular biology (L. Mathieu et al., 2015).

Antibacterial and Antifungal Applications The derivatives of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid demonstrate significant antibacterial and antifungal properties. For instance, novel thiazole compounds containing an ether structure synthesized using this acid exhibit fungicidal activities against various pathogens, showcasing its potential in developing new antimicrobial agents (Qiu Li-ga, 2015).

Safety And Hazards

The safety data sheet for “2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJPVUFKQYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363346
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

CAS RN

117724-63-7
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a 22 L flask fitted with a mechanical stirrer, thermocouple, and a reflux condenser, was charged thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L). This resulted in an endothermic dissolution. To this solution was added ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm occurred which raised the temperature to 55.820 C. The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid precipitated. Then triethylamine (1380 g, 13.64 mol) was added slowly. The reaction temperature rose to about 52° C. The contents were gently refluxed for one hour (internal temperature 75.8° C). After cooling to 46° C., a 40% sodium hydroxide solution (prepared from 1304 g 50% NaOH and 326 mL water, 16.3 mol) was added over 10 minutes. An exotherm to 53.6° C. was noted. The mixture was placed under a vacuum of 95 mm and the solvent distilled from the reaction until only water (of saponification) is present in the distillate. To the remaining reaction mixture was added 2 L water and 1.5 kg ice. Then concentrated HCl (1500 mL, 18 mol) was added over a 15 minute period to bring the pH to less than 2. Another 2 L water and 2 kg ice were added, and the product was filtered, washed on the filter with 12 L water, and dried in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, 825 g as a beige solid, a 75.4% yield at 97.6% purity.
Quantity
500.6 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1105 g
Type
reactant
Reaction Step Two
Quantity
1380 g
Type
reactant
Reaction Step Three
Quantity
326 mL
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1.3 g of ethyl 2-methyl-4-trifluoromethylthiazole-5-carboxylate and 0.4 g of potassium hydroxide were dissolved in a mixture of 5 ml each of water and ethanol and reaction was effected at room temperature overnight. After the reaction, the reaction mixture was concentrated and acidified with dilute hydrochloric acid and extracted with ethyl acetate. The extract was concentrated to obtain 0.89 g of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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